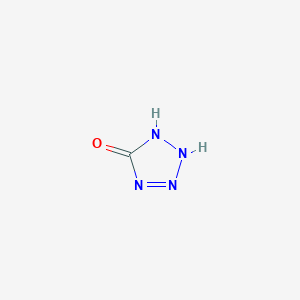
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound "3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and an amine in the compound suggests potential for reactivity and interaction with various chemical agents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by various functionalization reactions to introduce different substituents such as nitro and amino groups. For instance, the synthesis of 3,4,5-trinitro-1H-pyrazole derivatives has been achieved through nitration reactions, which could be a similar approach for synthesizing the compound . Additionally, Schiff base formation involving pyrazolone derivatives and aromatic amines has been reported, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be extensively studied using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods, alongside computational methods like density functional theory (DFT) . These studies reveal the geometry, electronic structure, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and properties .
Chemical Reactions Analysis
Pyrazole derivatives exhibit a range of chemical reactivities depending on the substituents present. For example, nitropyrazoles can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of dinitropyrazoles with different substituents . The presence of an amino group can also facilitate the formation of hydrogen bonds, which can influence the reactivity and the formation of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The nitro group is an electron-withdrawing group that can affect the electron density distribution within the molecule, impacting properties like dipole moment and tautomerism . Theoretical studies can predict properties such as band gap, thermodynamic stability, and crystal density, which are important for applications in materials science . Experimental studies complement these findings by providing actual measurements of these properties .
Aplicaciones Científicas De Investigación
Synthesis of Chalcones
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of chalcones, which are important intermediates in synthetic and medicinal chemistry .
- Methods of Application : A reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 hours gave a chalcone derivative in 92% yield .
- Results or Outcomes : The structure of the synthesized chalcone derivative was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction .
Synthesis of Oximes
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of oximes, which have significant potential as acetylcholinesterase reactivators and in the cure for several diseases .
- Methods of Application : The reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol afforded an oxime derivative in 86% yield .
- Results or Outcomes : The structure of the new heterocycle was confirmed using nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis .
Propiedades
IUPAC Name |
5-methyl-2-(4-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXCGEBTCKIPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354894 | |
| Record name | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
CAS RN |
16459-47-5 | |
| Record name | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16459-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)